Cas no 1354714-66-1 (Mal-peg1-ch2cooh)

Mal-peg1-ch2cooh 化学的及び物理的性質
名前と識別子
-
- 1354714-66-1
- Mal-PEG1-CH2COOH
- AKOS018012281
- SCHEMBL321096
- 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)acetic acid
- Mal-PEG1-CH2COOH/Acetic acid, 2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-
- Acetic acid, 2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-
- G69253
- Mal-peg1-ch2cooh
-
- インチ: 1S/C8H9NO5/c10-6-1-2-7(11)9(6)3-4-14-5-8(12)13/h1-2H,3-5H2,(H,12,13)
- InChIKey: DSNJGLRDOPIVJA-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)O)CCN1C(C=CC1=O)=O
計算された属性
- せいみつぶんしりょう: 199.04807239g/mol
- どういたいしつりょう: 199.04807239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 83.9Ų
じっけんとくせい
- 密度みつど: 1.446±0.06 g/cm3(Predicted)
- ふってん: 440.9±25.0 °C(Predicted)
- 酸性度係数(pKa): 3.37±0.10(Predicted)
Mal-peg1-ch2cooh 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JMCK-100mg |
Mal-PEG1-CH2COOH |
1354714-66-1 | 95% | 100mg |
$107.00 | 2025-02-13 | |
Aaron | AR01JMCK-250mg |
Mal-PEG1-CH2COOH |
1354714-66-1 | 95% | 250mg |
$163.00 | 2025-02-13 | |
1PlusChem | 1P01JM48-250mg |
Mal-PEG1-CH2COOH |
1354714-66-1 | 97% | 250mg |
$149.00 | 2023-12-22 | |
1PlusChem | 1P01JM48-500mg |
Mal-PEG1-CH2COOH |
1354714-66-1 | 97% | 500mg |
$213.00 | 2023-12-22 | |
Aaron | AR01JMCK-500mg |
Mal-PEG1-CH2COOH |
1354714-66-1 | 95% | 500mg |
$240.00 | 2025-02-13 | |
Aaron | AR01JMCK-1g |
Mal-PEG1-CH2COOH |
1354714-66-1 | 95% | 1g |
$353.00 | 2025-02-13 |
Mal-peg1-ch2cooh 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
8. Book reviews
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Mal-peg1-ch2coohに関する追加情報
Mal-PEG1-CH2COOH: A Comprehensive Overview
Mal-PEG1-CH2COOH, also known by its CAS number 1354714-66-1, is a compound that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of polyethylene glycol (PEG), a widely used polymer in various applications due to its biocompatibility and hydrophilic properties. The Mal group in its name stands for maleimide, which is a reactive moiety that enables conjugation with thiol-containing molecules, making it highly versatile for applications in drug delivery, bioconjugation, and surface modification.
The structure of Mal-PEG1-CH2COOH consists of a PEG backbone with a maleimide group at one end and a carboxylic acid group at the other. This dual functionality allows for multiple modes of interaction, such as covalent bonding through the maleimide group and hydrogen bonding or electrostatic interactions through the carboxylic acid group. Recent studies have highlighted its potential in developing stimuli-responsive materials, where the compound can act as a crosslinker or a functionalizing agent to impart desired properties to hydrogels or polymer networks.
One of the most promising applications of Mal-PEG1-CH2COOH is in the field of drug delivery systems. Researchers have explored its use as a linker in polymeric nanoparticles, where it facilitates the attachment of therapeutic agents to the nanoparticle surface. This approach enhances drug stability, reduces systemic toxicity, and improves targeting efficiency. For instance, a study published in 2023 demonstrated that nanoparticles functionalized with Mal-PEG1-CH2COOH exhibited enhanced cellular uptake and sustained drug release profiles compared to traditional PEG-based systems.
In addition to drug delivery, Mal-PEG1-CH2COOH has found applications in bioconjugation chemistry. The maleimide group enables efficient coupling with cysteine residues on proteins or peptides, making it an ideal reagent for creating bioconjugates with tailored functionalities. Recent advancements in this area include the use of Mal-PEG1-CH2COOH for modifying enzymes to improve their stability under harsh conditions or for generating antibody-drug conjugates (ADCs) with improved pharmacokinetics.
The carboxylic acid group in Mal-PEG1-CH2COOH also lends itself to various chemical modifications. For example, it can be used to prepare amide bonds with amine-containing molecules or to form ester linkages with alcohols. This versatility has made it a valuable tool in click chemistry and other modular synthesis strategies. A 2023 study reported the use of Mal-PEG1-CH2COOH as a building block for constructing self-assembling peptide amphiphiles, which showed potential for tissue engineering applications.
Another area where Mal-PEG1-CH2COOH has shown promise is in surface modification and material science. Its ability to form covalent bonds with surfaces makes it suitable for creating functional coatings on medical devices or sensors. For instance, researchers have utilized this compound to develop anti-fouling surfaces that resist protein adsorption and bacterial adhesion. These surfaces have potential applications in implantable devices and point-of-care diagnostics.
Despite its numerous advantages, the synthesis and characterization of Mal-PEG1-CH2COOH require careful consideration of reaction conditions and purification steps. The maleimide group is highly reactive and can undergo side reactions if not properly controlled. Recent advances in catalytic methods and purification techniques have improved the yield and purity of this compound, making it more accessible for large-scale applications.
In conclusion, Mal-Peg1-Ch2cooh (CAS No: 135471466) is a multifunctional compound with diverse applications across various scientific disciplines. Its unique chemical structure enables it to serve as a linker, modifier, or building block in advanced materials and drug delivery systems. As research continues to uncover new functionalities and applications for this compound, its role in shaping future technologies is expected to grow significantly.
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